molecular formula C7[13C]6H10O3 B602587 3-Phenoxy-13C6 Benzoic Acid CAS No. 1793055-05-6

3-Phenoxy-13C6 Benzoic Acid

Cat. No. B602587
CAS RN: 1793055-05-6
M. Wt: 220.17
InChI Key:
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Description

3-Phenoxy-13C6 Benzoic Acid is an analytical standard . It is a 13C6 analog of phenoxybenzoic acid, a metabolite of pyrethroid insecticide, wherein the phenoxy carbons are substituted by 13C6 . It may be used as an isotope-labeled pesticide standard to determine the levels of pyrethroid metabolites in human urine .


Synthesis Analysis

The synthesis of 3-Phenoxy-13C6 Benzoic Acid involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The reaction was carried out at room temperature (20 – 25°C) with vigorous stirring for 1 h .


Molecular Structure Analysis

The linear formula of 3-Phenoxy-13C6 Benzoic Acid is 13C6H5OC6H4CO2H . The molecular weight is 220.17 .


Chemical Reactions Analysis

3-Phenoxy-13C6 Benzoic Acid may be used as an isotope-labeled pesticide standard to determine the levels of pyrethroid metabolites in human urine . Isotope-labeled compounds are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenoxy-13C6 Benzoic Acid are similar to those of its non-labeled counterpart . This is due to the fact that the isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analogs .

Scientific Research Applications

Isotope Dilution Mass Spectrometry

This compound is particularly useful in isotope dilution mass spectrometry (IDMS) as an internal standard. IDMS is a precise analytical technique used to quantify the concentration of substances in a sample, and the use of isotopically labeled standards like 3-Phenoxy-13C6 Benzoic Acid enhances the accuracy of this method .

Safety and Hazards

3-Phenoxy-13C6 Benzoic Acid is classified as Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, H335, and H400 . Precautionary measures include P273, P280, P304 + P340 + P312, P305 + P351 + P338, P337 + P313, and P391 .

Future Directions

The use of 3-Phenoxy-13C6 Benzoic Acid as an isotope-labeled pesticide standard for the determination of levels of pyrethroid metabolites in human urine suggests potential future applications in environmental and health monitoring . Its use in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides also indicates its potential in analytical chemistry .

properties

IUPAC Name

3-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)/i1+1,2+1,3+1,6+1,7+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDJHZGHOFSQG-UJVDBDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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